2-Hydroxybenzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxybenzimidazole derivatives involves several methods, including cyclization reactions and the use of deep eutectic solvents as reaction media. For instance, cyclization of o-phenylenediamine with glycolic acid has been used to synthesize 2-Hydroxymethylbenzimidazole, a related compound, showcasing the versatility in synthesizing benzimidazole derivatives (Abdireimov et al., 2013). Additionally, the adoption of deep eutectic solvents (DESs) has been explored for synthesizing 2-hydroxyphenylbenzimidazole-based scaffolds, highlighting a green chemistry approach to these compounds (Piemontese et al., 2020).
Molecular Structure Analysis
The molecular structure of 2-Hydroxybenzimidazole derivatives, such as 2-amino-1H-benzimidazolium 2-hydroxybenzoate, has been elucidated through single crystal X-ray diffraction. This technique reveals the intricate details of molecular complexes, showcasing the interactions between cations and anions in these compounds (K. et al., 2018).
Chemical Reactions and Properties
2-Hydroxybenzimidazole and its derivatives undergo various chemical reactions, including arylsulfonation, showcasing their reactivity. The interaction with arylsulfonyl chlorides, for example, leads to the formation of both expected and unexpected sulfonated products, highlighting the compound's chemical versatility (Abdireimov et al., 2013).
Physical Properties Analysis
The physical properties, such as density and thermal behavior, of 2-Hydroxybenzimidazole derivatives have been studied using techniques like the floatation method and thermogravimetric analysis. These studies provide insights into the stability and behavior of these compounds under various conditions (K. et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-Hydroxybenzimidazole derivatives have been explored through various studies, including their antioxidant and antimicrobial activities. Some derivatives have shown promising antioxidant properties, comparable or superior to standard antioxidants (Zhou et al., 2013), and moderate to good antimicrobial activities, highlighting their potential in medicinal chemistry.
Scientific Research Applications
Corrosion Inhibition : Benzimidazole derivatives, including 2-Hydroxybenzimidazole, are effective in inhibiting iron corrosion in acidic solutions. Their efficiency increases with higher concentrations of the inhibitor (Khaled, 2003).
Anticancer Potential : N-Hydroxybenzimidazoles exhibit potential as anticancer agents by targeting human lactate dehydrogenase A and inhibiting cell proliferation (Yue & Wang, 2015).
Neurodegenerative Diseases : Derivatives of 2-aminobenzimidazole show promise as new selective inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which could be useful in treating neurodegenerative diseases (Zhu et al., 2013).
Antimicrobial and Antioxidant Activities : Certain 2-arylbenzimidazole derivatives demonstrate antioxidant activity and moderate to good inhibitory activity against bacteria like Staphylococcus aureus at noncytotoxic concentrations (Zhou et al., 2013).
Green Chemistry : Deep eutectic solvents (DESs) have been used to synthesize 2-hydroxyphenylbenzimidazole-based scaffolds, offering a more environmentally friendly alternative to traditional toxic solvents in green synthesis (Piemontese et al., 2020).
Enzymatic Bioremediation : Nocardioides sp. strain SG-4G is effective in detoxifying methyl-1H-benzimidazol-2-ylcarbamate (MBC) from soil samples, indicating its suitability for enzymatic bioremediation applications (Pandey et al., 2010).
Biofilm Inhibition : A 2-aminobenzimidazole has been found to inhibit and disperse gram-positive biofilms, potentially through a zinc-chelating mechanism, making it a viable antimicrobial agent (Rogers, Huigens, & Melander, 2009).
Safety And Hazards
Future Directions
Benzimidazole and its derivatives are recently mentioned in the literature as corrosion inhibitors for steels (CS, MS), pure metals (Fe, Al, Cu, Zn) and alloys . Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO 3, 1.5 M H 2 SO 4, basic media, 0.1 M NaOH or salt solutions .
properties
IUPAC Name |
1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILNNFMWIMZVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060642 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzimidazole | |
CAS RN |
615-16-7 | |
Record name | 2-Benzimidazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Hydroxybenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BENZIMIDAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8118UZEW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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